![molecular formula C18H17BrN2O3 B2407511 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922128-58-3](/img/structure/B2407511.png)

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

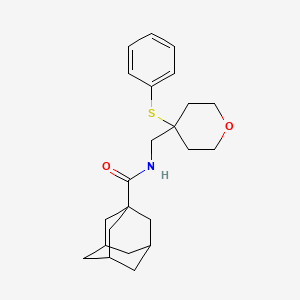

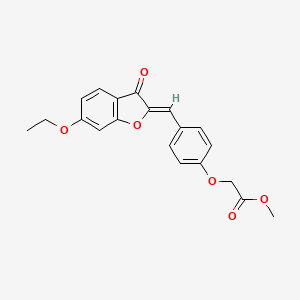

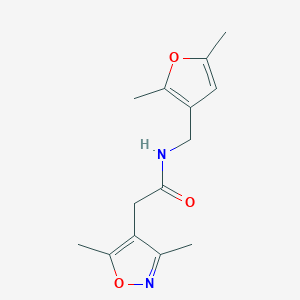

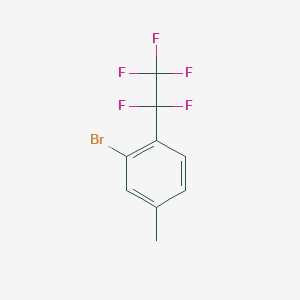

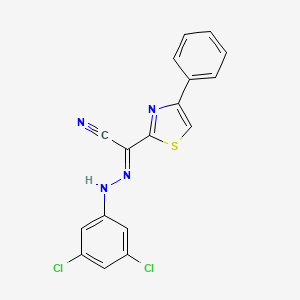

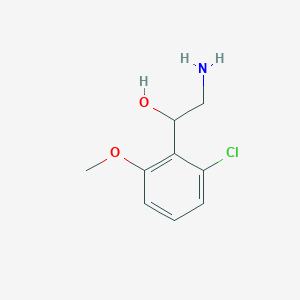

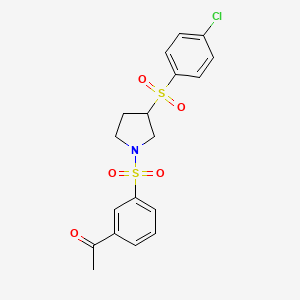

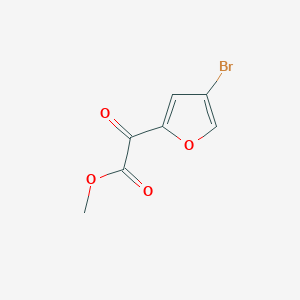

The compound “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a bromine atom attached to the second carbon of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the bromine atom, and the formation of the tetrahydrobenzo[f][1,4]oxazepin-7-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydrobenzo[f][1,4]oxazepin-7-yl group would add some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The benzamide group might undergo reactions typical for carboxamides, such as hydrolysis. The bromine atom might be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is part of a class of compounds involving bridged-ring nitrogen compounds and benzoxazepine cores. These compounds are synthesized through complex chemical reactions, often involving bromination, cyclisation, and the formation of tricyclic structures. For instance, bridged-ring nitrogen compounds have been synthesized through the conversion of ethyl phenylacetate into corresponding tetrahydro-5-methyl-9,10-dioxo-5,8-methano-5H-benzocycloheptenes. These compounds further undergo conversion into various tricyclic structures, demonstrating the chemical complexity and potential for creating a range of derivatives (Sedgeworth & Proctor, 1981).

Moreover, the benzoxazepine core, a crucial component in several kinase inhibitors, including mTOR inhibitors, has been synthesized through scalable processes. The synthesis involves creating distinct fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, which is pertinent to our compound of interest. This core is crucial in the development of kinase inhibitors, demonstrating the compound's potential application in medical and pharmaceutical research (Naganathan et al., 2015).

Potential Antipsychotic and Antidopaminergic Properties

Further, research into compounds similar in structure to this compound indicates potential applications in neuropsychiatric treatment. For instance, a series of substituted benzamides, including derivatives similar in structure, have been shown to inhibit [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic and antidopaminergic properties. This suggests the possible utility of such compounds in investigating dopamine D-2 receptors and in the development of treatments for conditions like schizophrenia (Högberg et al., 1990).

Spectroscopic and Structural Insights

Additionally, a series of benzimidazole-tethered oxazepine heterocyclic hybrids, structurally related to our compound of interest, have been synthesized and analyzed through spectroscopic methods and X-ray diffraction. These studies provide insights into the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity, as well as the potential for nonlinear optical (NLO) properties, which could be significant for applications in materials science and photonics (Almansour et al., 2016).

Future Directions

The study of complex organic molecules like “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a vibrant field of research. Future directions might include the synthesis of similar compounds, the investigation of their physical and chemical properties, and the exploration of their potential biological activities .

properties

IUPAC Name |

2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDLXCQCYRXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)